4,5-Difluoro-2-nitroaniline is a functionalized aromatic compound primarily utilized as a precursor in organic synthesis. Its value is anchored in its specific ortho-nitroaniline structure combined with a vicinal difluoro substitution pattern on the benzene ring. This precise arrangement makes it a critical building block for producing 5,6-difluorinated heterocyclic cores, such as benzimidazoles, quinoxalines, and benzothiadiazoles. [REFS-1, REFS-2] These downstream products are integral to the development of materials for organic electronics and active pharmaceutical ingredients (APIs), where fluorine incorporation is used to modulate electronic properties and metabolic stability.
Substituting 4,5-Difluoro-2-nitroaniline with isomers (e.g., 2,3-difluoro-6-nitroaniline), mono-fluoro analogs, or non-fluorinated 2-nitroaniline is often unviable. The specific 4,5-difluoro pattern is not merely a placeholder; it dictates the regiochemistry of subsequent cyclization reactions and imparts specific, non-negotiable electronic characteristics to the final product. For instance, this substitution pattern is directly responsible for lowering the HOMO/LUMO energy levels in derived conjugated polymers, a critical factor for performance in organic solar cells. [1] Using a dichloro-analog (4,5-dichloro-2-nitroaniline) would fundamentally alter these electronic properties, change the crystal packing of the final molecule due to different intermolecular interactions (C-F···H vs. C-Cl···H), and introduce a higher risk of dehalogenation under certain synthetic conditions. [2] Therefore, for applications dependent on precise electronic tuning or defined solid-state properties, this specific isomer is required.
4,5-Difluoro-2-nitroaniline exhibits a melting point of 106–108 °C. [1] This is approximately 70 °C lower than its direct chlorinated analog, 4,5-dichloro-2-nitroaniline, which has a reported melting point of 178 °C. [2]
| Evidence Dimension | Melting Point |
| Target Compound Data | 106-108 °C |
| Comparator Or Baseline | 4,5-Dichloro-2-nitroaniline: 178 °C |
| Quantified Difference | ~70 °C lower |
| Conditions | Standard atmospheric pressure |
The substantially lower melting point allows for lower-temperature processing in both melt and solution-phase reactions, reducing energy costs and minimizing the risk of thermal degradation for sensitive substrates.
The inclusion of the 4,5-difluoro-aniline moiety is a deliberate strategy to fine-tune the electronic properties of advanced materials. In a comparative study of quinoxaline-based polymers, the polymer derived from the 4,5-difluoro precursor (PBDT-QxF) exhibited a HOMO energy level of -5.32 eV. This was significantly lowered compared to the -5.08 eV level of the non-fluorinated analog (PBDT-Qx), demonstrating the strong electron-withdrawing effect imparted by the difluoro substitution. [1]
| Evidence Dimension | Highest Occupied Molecular Orbital (HOMO) Energy Level of Derived Polymer |
| Target Compound Data | -5.32 eV (for polymer derived from 4,5-difluoro precursor) |
| Comparator Or Baseline | Non-fluorinated analog polymer: -5.08 eV |
| Quantified Difference | 0.24 eV lower (more favorable for hole injection/extraction) |
| Conditions | Cyclic voltammetry measurements on polymer thin films. |
This demonstrates that procuring the 4,5-difluoro-substituted precursor is essential for achieving the target electronic properties and, consequently, the higher power conversion efficiency in organic electronic devices.
4,5-Difluoro-2-nitroaniline can be effectively reduced to the corresponding 4,5-difluoro-1,2-phenylenediamine, a critical step for subsequent heterocycle formation. This conversion is readily achieved under standard acidic conditions using common reducing agents like tin (Sn) or tin(II) chloride (SnCl2·2H2O), proceeding in good yield. [REFS-1, REFS-2] This process is compatible with the C-F bonds, which remain intact, whereas analogous chlorinated precursors carry a higher risk of competitive hydrodechlorination, potentially leading to impurities and lower yields of the desired dichlorinated diamine.
| Evidence Dimension | Reaction Compatibility |
| Target Compound Data | Successfully reduced with Sn or SnCl2 under acidic conditions to form the diamine precursor. |
| Comparator Or Baseline | Chlorinated analogs (e.g., 4,5-dichloro-2-nitroaniline) which have a higher propensity for hydrodehalogenation under similar reductive conditions. |
| Quantified Difference | Qualitative advantage in reaction selectivity and reduced byproduct formation. |
| Conditions | Acidic reduction (e.g., HCl with Sn or SnCl2). |
The compound's compatibility with standard, cost-effective reduction methods without compromising the integrity of the carbon-fluorine bonds ensures a more reliable and higher-purity synthesis of the key diamine intermediate.
This compound is the right choice when developing novel non-fullerene electron-transporting materials (ETMs). The evidence shows its difluoro-substitution pattern is critical for tuning LUMO/HOMO energy levels to achieve superior power conversion efficiencies and device stability in inverted perovskite solar cells. [1]
For the synthesis of APIs containing the 5,6-difluorobenzimidazole core, this precursor is essential. Its specific isomeric structure ensures the correct regiochemistry during the critical cyclization step, a requirement for achieving the desired biological activity and avoiding difficult-to-separate isomeric impurities. [2]
In processes where thermal budget is a concern, such as in formulations with temperature-sensitive components or in efforts to reduce energy consumption, this compound is a preferable alternative to its dichloro-analog due to its ~70 °C lower melting point, which facilitates easier handling and processing. [3]
Irritant